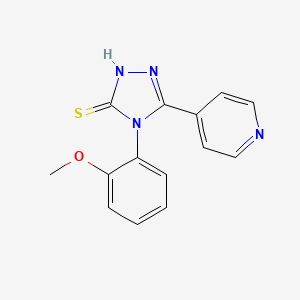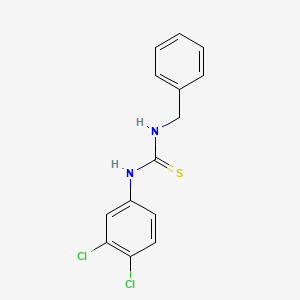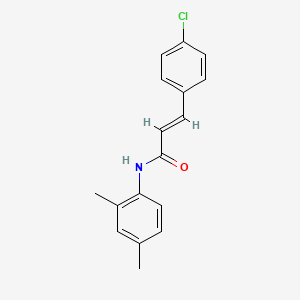![molecular formula C17H21NO4S B5532493 1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid](/img/structure/B5532493.png)
1-[3-(benzoylthio)propanoyl]-6-methyl-2-piperidinecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Piperidine derivatives, including those with benzoylthio propanoyl groups, are of significant interest in the field of organic and medicinal chemistry due to their potential biological activities and applications in drug development. The focus is often on understanding their synthesis, molecular structure, chemical and physical properties to explore their applications further.
Synthesis Analysis
The synthesis of piperidine derivatives often involves multi-step chemical reactions, including anodic oxidation and cobalt-catalyzed carbonylation, to achieve specific stereochemistry and functionalization. For instance, the synthesis of teneraic acid, a related piperidine compound, involves regiospecific anodic oxidation followed by cobalt-catalyzed carbonylation, demonstrating a method to achieve compounds with high optical purity and specific stereochemistry (Amino, Nishi, & Izawa, 2017).
Molecular Structure Analysis
The molecular structure of piperidine derivatives is characterized by the presence of a piperidine ring, which can be substituted at various positions to introduce different functional groups. These modifications significantly influence the compound's stereochemistry and physical properties. Crystal structure analysis of similar compounds reveals the importance of hydrogen bonding in determining the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
Chemical Reactions and Properties
Piperidine derivatives undergo a variety of chemical reactions, including electrophilic substitution, which allows for further functionalization of the piperidine ring. Such reactions expand the chemical diversity and potential applications of these compounds. The electrophilic substitution and dethioacetalization of semicyclic dithioacetals demonstrate the reactivity of sulfur-stabilized carbanions in piperidine derivatives (Birk & Voss, 1996).
Physical Properties Analysis
The physical properties, such as melting points and solubility, are crucial for understanding the behavior of piperidine derivatives in different environments. These properties are influenced by the molecular structure and the presence of specific functional groups.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards different reagents, define the applications and potential biological activity of piperidine derivatives. The synthesis and reactivity of these compounds, such as the preparation of 2,3,4-trisubstituted piperidines, highlight the versatile chemistry and the potential for creating biologically active molecules (Laschat, Fröhlich, & Wibbeling, 1996).
Future Directions
properties
IUPAC Name |
1-(3-benzoylsulfanylpropanoyl)-6-methylpiperidine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO4S/c1-12-6-5-9-14(16(20)21)18(12)15(19)10-11-23-17(22)13-7-3-2-4-8-13/h2-4,7-8,12,14H,5-6,9-11H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBDJVKOBQMEZTP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(N1C(=O)CCSC(=O)C2=CC=CC=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-1-{3-[(phenylcarbonyl)sulfanyl]propanoyl}piperidine-2-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{2-[3-ethyl-3-(hydroxymethyl)-1-piperidinyl]-2-oxoethyl}-4(3H)-pyrimidinone](/img/structure/B5532417.png)


![6-methoxy-2-[(pentafluorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5532432.png)



![(1S*,5R*)-6-propyl-3-[3-(1,3,5-trimethyl-1H-pyrazol-4-yl)propanoyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5532457.png)
![2-methyl-8-[5-(4-morpholinylmethyl)-3-furoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5532463.png)
![1-naphthaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5532476.png)


![1-phenyl-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5532498.png)
![3-[(4-methoxyphenyl)sulfonyl]-2-phenyl-1,3-thiazolidine](/img/structure/B5532504.png)